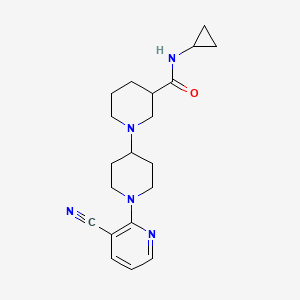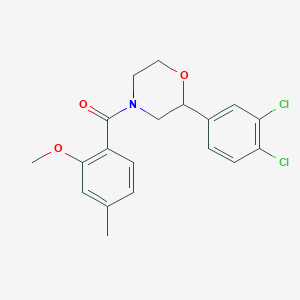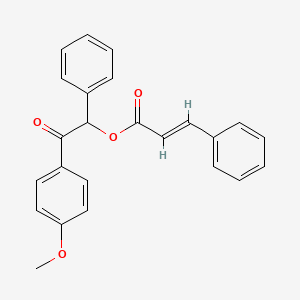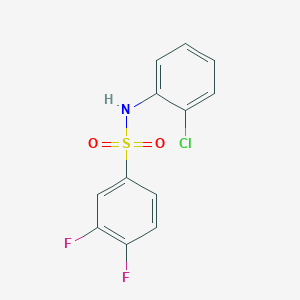
1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide, also known as JNJ-31020028, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and has been shown to have a wide range of biological activities.
作用機序
1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the brain and plays a crucial role in cognitive function, learning, and memory. By binding to the α7 nAChR, this compound enhances the activity of the receptor, leading to an increase in neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can improve cognitive function, enhance synaptic plasticity, and increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. In addition, it has been shown to have neuroprotective effects, reduce inflammation, and increase the expression of neurotrophic factors.
実験室実験の利点と制限
1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is a highly potent and selective compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in improving cognitive function and treating various neurological disorders. However, there are some limitations to its use in laboratory experiments. For example, the compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment.
将来の方向性
There are several future directions for the study of 1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide. One potential application is in the treatment of Alzheimer's disease, where it has shown promising results in animal models. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. In addition, the compound may have applications in the treatment of other neurological disorders such as schizophrenia and Parkinson's disease. Finally, there is a need for further research to determine the mechanism of action of this compound and to identify other potential targets for the compound.
合成法
The synthesis of 1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide involves a multi-step process that includes the reaction of 3-cyanopyridine-2-carboxylic acid with cyclopropylamine, followed by the reaction with piperidine-3-carboxylic acid and subsequent reduction. The final product is purified using column chromatography.
科学的研究の応用
1'-(3-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
1-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c21-13-15-3-1-9-22-19(15)24-11-7-18(8-12-24)25-10-2-4-16(14-25)20(26)23-17-5-6-17/h1,3,9,16-18H,2,4-8,10-12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOOTZDUPSKQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=C(C=CC=N3)C#N)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[5-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5405431.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5405438.png)
![4-[(dimethylamino)methyl]-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5405447.png)
![(3R*,3aR*,7aR*)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5405455.png)

![N-bicyclo[2.2.1]hept-2-yl-2,2-dimethylpropanamide](/img/structure/B5405460.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5405466.png)
![[2-(2-ethoxypyridin-3-yl)phenyl]methanol](/img/structure/B5405476.png)

![1-amino-N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]cyclopropanecarboxamide](/img/structure/B5405492.png)

![N-methyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5405522.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5405533.png)
